molecular formula C9H13ClFNO B1473786 1-(3-Fluorophenoxy)propan-2-amine hydrochloride CAS No. 1420671-24-4

1-(3-Fluorophenoxy)propan-2-amine hydrochloride

Cat. No. B1473786
M. Wt: 205.66 g/mol
InChI Key: VMSIFYWEAGNDFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Fluorophenoxy)propan-2-amine hydrochloride, also known as 3-F-2’-Oxo-PCM or 3-F-2’-Oxo-PCE, is a research chemical that belongs to a class of drugs called arylcyclohexylamines. It is a powder with a molecular weight of 205.66 g/mol .


Molecular Structure Analysis

The IUPAC name for this compound is 3-(3-fluorophenoxy)-1-propanamine hydrochloride . The InChI code is 1S/C9H12FNO.ClH/c10-8-3-1-4-9(7-8)12-6-2-5-11;/h1,3-4,7H,2,5-6,11H2;1H .


Physical And Chemical Properties Analysis

This compound is a powder with a molecular weight of 205.66 g/mol . The storage temperature is room temperature .

Scientific Research Applications

Synthesis and Characterization of Chemical Compounds

1-(3-Fluorophenoxy)propan-2-amine hydrochloride has been utilized in the synthesis of various chemical compounds, demonstrating its versatility as a reactant. For instance, it has been used in the development of novel phenolic 1-aryl-3-arylamino-1-propanones, highlighting its role in creating compounds with potential biological activities. This process involves the replacement of the tertiary amino group in ketonic Mannich bases with (hetero)aromatic amines, indicating the compound's utility in facilitating the introduction of phenolic functionalities into chemical structures (Roman, 2017).

Drug Development and Pharmacokinetics

In the field of drug development, 1-(3-Fluorophenoxy)propan-2-amine hydrochloride has been explored for its pharmacokinetic properties and metabolism, especially in the context of selective androgen receptor modulators (SARMs). Such studies are crucial for understanding the compound's behavior in biological systems and for optimizing its pharmacological profile. For example, research on S-1, a potent SARM, revealed that it exhibits low clearance, moderate volume of distribution, and extensive metabolism in rats. These findings are essential for the preclinical development of new therapeutic agents targeting androgen-dependent diseases (Wu et al., 2006).

Materials Science and Polymer Chemistry

The compound's utility extends to materials science and polymer chemistry, where it has been involved in the synthesis of novel polymers and materials. For instance, research on fluoro-polyimides derived from aromatic diamines, including compounds related to 1-(3-Fluorophenoxy)propan-2-amine, demonstrates the creation of materials with excellent thermal stability and low moisture absorption. These materials have potential applications in various fields, including electronics and aerospace, due to their outstanding properties (Xie et al., 2001).

Safety And Hazards

The compound has been classified with the GHS07 pictogram, indicating that it can cause skin irritation, eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing its mist, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

properties

IUPAC Name

1-(3-fluorophenoxy)propan-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12FNO.ClH/c1-7(11)6-12-9-4-2-3-8(10)5-9;/h2-5,7H,6,11H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMSIFYWEAGNDFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC1=CC(=CC=C1)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Fluorophenoxy)propan-2-amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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